N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxepin ring, a fluorophenyl group, an oxolan-2-ylmethyl group, and a triazolylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the benzodioxepin ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Attachment of the oxolan-2-ylmethyl group through nucleophilic substitution.
- Formation of the triazole ring via click chemistry.
- Coupling of the triazole ring with the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzodioxepin or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential drug candidate for various therapeutic targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-chlorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-methylphenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H25FN4O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25FN4O4S/c25-17-6-4-16(5-7-17)23-27-28-24(29(23)14-19-3-1-10-31-19)34-15-22(30)26-18-8-9-20-21(13-18)33-12-2-11-32-20/h4-9,13,19H,1-3,10-12,14-15H2,(H,26,30) |
InChI Key |
YWTRXVIHMNLDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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